molecular formula C6HCl3N2O B13578385 4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile

4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile

Cat. No.: B13578385
M. Wt: 223.4 g/mol
InChI Key: VRCKLLBEKVQGRL-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile is a chemical compound with the molecular formula C6HCl3N2O It is a derivative of pyridine, characterized by the presence of three chlorine atoms, a hydroxyl group, and a nitrile group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine-2-carbonitrile with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored and controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 4,5,6-trichloro-3-pyridinecarboxaldehyde.

    Reduction: Formation of 4,5,6-trichloro-3-hydroxy-2-aminopyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the nitrile group can influence its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3,5,6-trichloropyridine: Similar structure but lacks the nitrile group.

    3,5,6-Trichloro-2-pyridinol: Another chlorinated pyridine derivative with different functional groups.

Uniqueness

4,5,6-Trichloro-3-hydroxypyridine-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both hydroxyl and nitrile groups, along with multiple chlorine atoms, makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C6HCl3N2O

Molecular Weight

223.4 g/mol

IUPAC Name

4,5,6-trichloro-3-hydroxypyridine-2-carbonitrile

InChI

InChI=1S/C6HCl3N2O/c7-3-4(8)6(9)11-2(1-10)5(3)12/h12H

InChI Key

VRCKLLBEKVQGRL-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=N1)Cl)Cl)Cl)O

Origin of Product

United States

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